N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
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Properties
Molecular Formula |
C21H25NO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO5/c1-11-14(4)26-19-13(3)20-17(10-16(11)19)12(2)15(21(24)27-20)6-7-18(23)22-8-9-25-5/h10H,6-9H2,1-5H3,(H,22,23) |
InChI Key |
HUWIJKZDNFTIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCOC)C)C)C |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential applications in medicinal chemistry, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by its unique structural features, which include a furochromen core known for various biological activities. The molecular formula is with a molecular weight of approximately 435.5 g/mol. Its structure allows for interactions with multiple biological targets, making it a candidate for further research in pharmacology.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects against various pathogens. The mechanism likely involves the inhibition of bacterial growth through interaction with bacterial cell membranes or essential metabolic pathways.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-468), with mechanisms potentially involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Interaction studies have identified the compound as a potential inhibitor of key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
The mechanisms through which this compound exerts its biological effects include:
- Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Free Radical Scavenging : The furochromen structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in MDA-MB-468 cells with a GI50 value of approximately 12.2 µM, suggesting it is more potent against triple-negative breast cancer compared to other lines tested .
- Enzyme Activity : Kinetic studies demonstrated that the compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furochromen core | Antimicrobial, anticancer |
| 3-(2,3-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Similar furochromen core | Moderate anticancer activity |
| 5-(cyclohex-2-en-1-yl)-penta-2,4-diène | Different backbone structure | Not a furochromen derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
